4-fluoro-N-(2-iodophenyl)benzamide

Medicinal Chemistry Physicochemical Properties Drug Design

Securing a reliable halogenated benzamide scaffold for Pd-catalyzed diversification often means choosing between reactive versatility and consistent purity. 4-Fluoro-N-(2-iodophenyl)benzamide (CAS 136138-52-8) solves this by delivering an ortho-iodine handle primed for Suzuki, Stille, or Heck couplings alongside a para-fluoro group that provides a fixed ΔXLogP3 shift of +0.3 for ADME tuning. • Purity: 97% (most frequent catalog value). • Enables systematic SAR libraries via orthogonal halogen reactivity. • Available off-the-shelf with rapid international shipping.

Molecular Formula C13H9FINO
Molecular Weight 341.12 g/mol
CAS No. 136138-52-8
Cat. No. B174901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-iodophenyl)benzamide
CAS136138-52-8
Synonyms4-fluoro-N-(2-iodophenyl)benzamide
Molecular FormulaC13H9FINO
Molecular Weight341.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)F)I
InChIInChI=1S/C13H9FINO/c14-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)15/h1-8H,(H,16,17)
InChIKeyGJUZVFZTXIPYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-(2-iodophenyl)benzamide: Properties & Synthetic Role


4-Fluoro-N-(2-iodophenyl)benzamide is a halogenated benzamide derivative (C13H9FINO, MW 341.12 g/mol) that functions primarily as a versatile synthetic intermediate in pharmaceutical research and organic synthesis. Its structure incorporates an ortho-iodophenyl group and a para-fluoro substituent on the benzoyl ring [1]. Commercial sources report a purity of 97% for this compound [2]. PubChem lists several computed physicochemical properties, including an XLogP3 of 3.3 and a topological polar surface area of 29.1 Ų [1].

Irreplaceability of 4-Fluoro-N-(2-iodophenyl)benzamide


The specific substitution pattern of 4-fluoro-N-(2-iodophenyl)benzamide is critical for its intended use as a building block for complex molecule synthesis. The ortho-iodine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the para-fluorine atom significantly modulates the compound's electronic and lipophilic properties [1]. Replacing the fluorine with hydrogen, chlorine, or bromine alters the calculated XLogP3 and molecular weight, which can impact the physicochemical properties of downstream products and affect their biological behavior or synthetic outcomes [2]. The presence of both a reactive iodine atom for coupling and a fluorine atom for property tuning makes this compound a non-interchangeable scaffold for generating diverse chemical libraries.

4-Fluoro-N-(2-iodophenyl)benzamide vs. Halogenated Analogs


Lipophilicity & TPSA Differentiation

The 4-fluoro substitution on 4-fluoro-N-(2-iodophenyl)benzamide results in a calculated lipophilicity (XLogP3 = 3.3) that is intermediate between the unsubstituted analog and the 4-chloro analog. Its polar surface area (TPSA) remains constant at 29.1 Ų across these analogs, indicating the fluorine atom modulates lipophilicity without altering hydrogen-bonding capacity. This is supported by PubChem computed data [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Utility in Pd-Catalyzed Cross-Coupling

4-Fluoro-N-(2-iodophenyl)benzamide belongs to the class of N-(iodophenyl)-amides that are valuable intermediates for diversification via palladium-catalyzed cross-coupling reactions such as Stille, Heck, or Suzuki-Miyaura reactions [1]. The ortho-iodine atom provides a reactive site for these transformations, enabling the construction of complex molecular libraries for pharmaceutical lead discovery [1].

Organic Synthesis Cross-Coupling Library Synthesis

Regioselectivity in Biaryl Coupling Reactions

Class-level evidence suggests that the nature of substituents on the benzoyl part of N-(2-iodophenyl)benzamides can influence the regioselectivity of Pd-assisted biaryl coupling reactions. A study on related compounds showed that different oxygen-containing substituents can direct coupling to either the ortho- or para-position [1]. While the specific effect of a para-fluoro group was not tested, this class-level observation indicates that the choice of substituent (such as fluorine) can potentially be leveraged to control the outcome of these transformations.

Organic Synthesis Regioselectivity C-H Activation

Biological Characterization & Intermediate Role

Direct, quantitative biological activity data for 4-fluoro-N-(2-iodophenyl)benzamide is scarce in the peer-reviewed literature. A search of authoritative databases like PubChem returns no bioactivity annotations for this specific compound [1]. This lack of direct bioactivity data reinforces its primary role as a synthetic intermediate rather than a direct biological probe or drug candidate.

Biological Activity Drug Discovery Synthetic Intermediate

4-Fluoro-N-(2-iodophenyl)benzamide Applications


Pd-Catalyzed Diversification Scaffold

This compound is ideal for research groups employing Pd-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Stille, Heck) to generate focused libraries of benzamide derivatives. Its ortho-iodine atom serves as a highly reactive site for diversification, while the para-fluorine atom provides a fixed point for modulating the physicochemical properties of the resulting library members [1]. This scenario is directly supported by its established utility as an intermediate for such transformations [1].

Hit-to-Lead Optimization Building Block

In hit-to-lead optimization, the 4-fluoro-N-(2-iodophenyl)benzamide scaffold can be used to systematically explore structure-activity relationships (SAR). The fluorine atom offers a defined change in lipophilicity (ΔXLogP3 = +0.3) compared to the unsubstituted analog, allowing medicinal chemists to tune the compound's ADME profile while retaining the ability to further elaborate the molecule via the iodine handle [2]. This is supported by the computed physicochemical data [2].

Regioselective Transformation Studies

Research groups interested in C-H activation or directed ortho-metalation can utilize this compound as a model substrate to investigate how a para-fluoro substituent influences the regioselectivity of these transformations. Class-level evidence indicates that substituents on the benzoyl ring can significantly alter reaction outcomes [3]. This makes the compound a valuable tool for methodological studies in synthetic organic chemistry [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-fluoro-N-(2-iodophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.